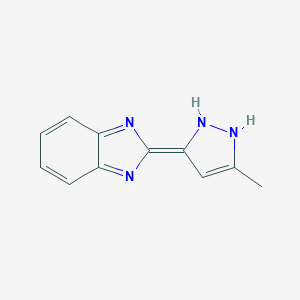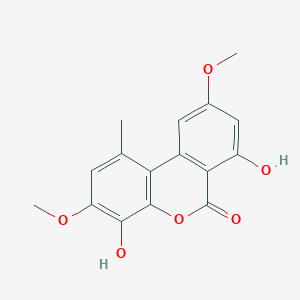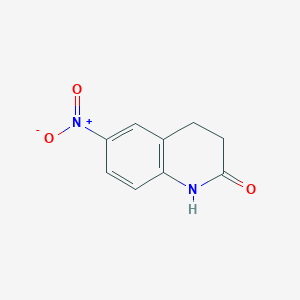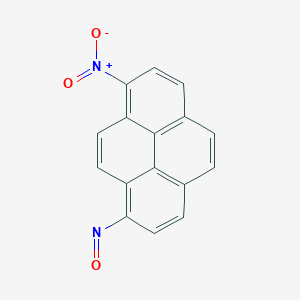
1-Nitro-8-nitrosopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-8-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the combustion of organic materials such as tobacco smoke, diesel exhaust, and grilled or charred meat. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans. The purpose of
Mécanisme D'action
1-Nitro-8-nitrosopyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. 1-Nitro-8-nitrosopyrene also induces oxidative stress and inflammation, which can further contribute to carcinogenesis.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Nitro-8-nitrosopyrene can induce DNA damage, oxidative stress, and inflammation in various cell types, including lung, liver, and bladder cells. It has also been shown to cause lung tumors in mice and rats when administered orally or by inhalation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitro-8-nitrosopyrene is a useful tool for studying the carcinogenicity of PAHs due to its high potency and ability to induce DNA damage and oxidative stress. However, its low solubility in water and organic solvents can make it difficult to work with in some experiments.
Orientations Futures
Future research on 1-Nitro-8-nitrosopyrene should focus on identifying the specific DNA adducts formed by its metabolites and their role in carcinogenesis. Studies should also investigate the effects of 1-Nitro-8-nitrosopyrene on other organs and tissues, as well as its potential for transplacental and transgenerational effects. Additionally, research should explore the use of 1-Nitro-8-nitrosopyrene as a biomarker for PAH exposure and its potential for use in cancer prevention and treatment.
Méthodes De Synthèse
1-Nitro-8-nitrosopyrene can be synthesized by the nitration of 8-nitroso-pyrene using nitric acid and sulfuric acid. The reaction yields 1-Nitro-8-nitrosopyrene as a yellow crystalline solid with a melting point of 245-247°C.
Applications De Recherche Scientifique
1-Nitro-8-nitrosopyrene is used as a model compound for studying the carcinogenicity of PAHs. It has been shown to induce DNA damage, oxidative stress, and inflammation in vitro and in vivo. It is also used as a marker for exposure to PAHs in environmental and occupational studies.
Propriétés
Numéro CAS |
100593-23-5 |
|---|---|
Nom du produit |
1-Nitro-8-nitrosopyrene |
Formule moléculaire |
C16H8N2O3 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
1-nitro-8-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-1-2-10-4-8-14(18(20)21)12-6-5-11(13)15(9)16(10)12/h1-8H |
Clé InChI |
PAJDGJYLNJGDDA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
Autres numéros CAS |
100593-23-5 |
Synonymes |
1-nitro-8-nitrosopyrene l-nitroso-8-nitropyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




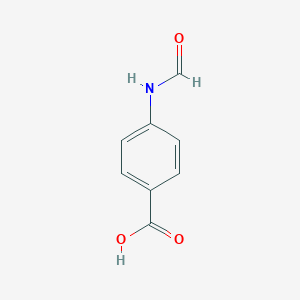

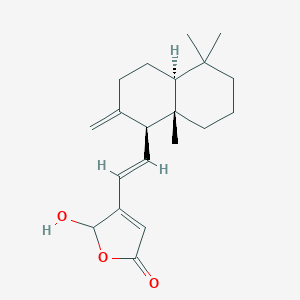
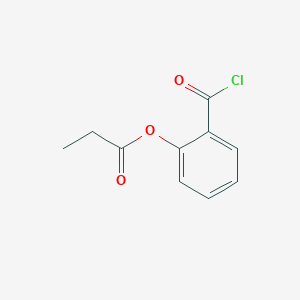
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

